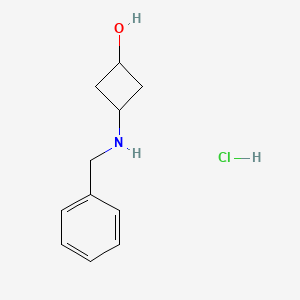

3-(Benzylamino)cyclobutanol hydrochloride

CAS No.: 2203717-04-6

Cat. No.: VC3174309

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203717-04-6 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| IUPAC Name | 3-(benzylamino)cyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |

| Standard InChI Key | UJWCJUYNUXJWDX-UHFFFAOYSA-N |

| SMILES | C1C(CC1O)NCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(CC1O)NCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Properties

3-(Benzylamino)cyclobutanol hydrochloride is an organic compound featuring a cyclobutanol ring with a benzylamino substituent at the 3-position, formulated as the hydrochloride salt. This compound has been identified with the CAS Registry Number 2203717-04-6 , confirming its registration in chemical databases and its availability for research purposes.

Physical Properties

Based on the chemical structure and related cyclobutanol derivatives, this compound likely exists as a crystalline solid at room temperature. The compound is recommended to be stored at room temperature according to manufacturer specifications .

Synthesis Methodologies

The synthesis of 3-(Benzylamino)cyclobutanol hydrochloride can be approached through several synthetic routes, drawing parallels with related cyclobutanol derivatives described in the literature.

Chemical Reactivity

Functional Group Behavior

The reactivity of 3-(Benzylamino)cyclobutanol hydrochloride is largely determined by its functional groups:

-

The hydroxyl group can participate in:

-

Esterification reactions

-

Oxidation to ketones

-

Dehydration reactions

-

-

The benzylamino group can undergo:

-

N-acylation reactions

-

Alkylation

-

Reductive debenzylation

-

-

The cyclobutane ring offers:

-

Ring strain that can be leveraged in ring-opening reactions

-

Potential for stereochemical control in transformations

-

Synthetic Transformations

The compound's dual functionality (hydroxyl and amine groups) provides opportunities for orthogonal transformations, similar to those demonstrated with 3-borylated cyclobutanols where both the hydroxyl and boronic ester moieties served as synthetic handles for further elaboration .

Research Applications

Medicinal Chemistry

Cyclobutane-containing compounds have garnered increasing interest in medicinal chemistry due to their unique structural properties . The 3-(Benzylamino)cyclobutanol hydrochloride may serve several potential roles:

-

As a building block for synthesizing complex drug candidates

-

As a pharmacophore providing specific three-dimensional arrangements

-

As an intermediate in creating compounds with targeted biological activities

Structural Significance

The cyclobutane ring contributes several advantageous features for drug design:

-

A rigid 3D structure that can lock functional groups in specific spatial orientations

-

Ring strain that influences molecular conformation

-

Hydrophobic character that can affect pharmacokinetic properties

The benzylamino group adds additional potential for:

-

π-stacking interactions with aromatic residues in protein binding sites

-

Hydrogen bonding through the secondary amine

-

Potential for further functionalization

| Structural Feature | Potential Biological Significance |

|---|---|

| Cyclobutanol core | Contributes rigid scaffold and hydrogen bond donor |

| Benzylamino group | Provides hydrophobic interactions and hydrogen bond acceptor/donor |

| Salt form | Affects solubility and bioavailability |

Analytical Characterization

Identification Methods

For proper characterization of 3-(Benzylamino)cyclobutanol hydrochloride, several analytical techniques would typically be employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

¹H NMR for proton environments

-

¹³C NMR for carbon framework

-

2D techniques (COSY, HSQC) for structural confirmation

-

-

Mass Spectrometry

-

For molecular weight confirmation

-

Fragmentation pattern analysis

-

-

Infrared Spectroscopy

-

Identification of functional groups (O-H, N-H stretching)

-

-

X-ray Crystallography

-

For definitive structural and stereochemical confirmation

-

Comparison with Related Compounds

3-(Benzylamino)cyclobutanol hydrochloride shares structural similarities with several compounds found in the search results, though with distinct differences.

Future Research Directions

The development and application of 3-(Benzylamino)cyclobutanol hydrochloride present several promising avenues for future investigation:

-

Exploration of its potential as a building block in the synthesis of biologically active compounds

-

Investigation of structure-activity relationships in specific therapeutic contexts

-

Development of improved synthetic routes with higher yields and stereoselectivity

-

Studies on its potential role in asymmetric synthesis as a chiral auxiliary

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume